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molecular formula C11H14BrFO2 B8752197 Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro- CAS No. 651326-68-0

Benzene, 1-bromo-2-[(1-ethoxyethoxy)methyl]-4-fluoro-

Cat. No. B8752197
M. Wt: 277.13 g/mol
InChI Key: PACSIINSHISMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271264B2

Procedure details

Dissolve 1-bromo-2-(1-ethoxy-ethoxymethyl)-4-fluoro-benzene(5.4 g, 19.5 mmol) in dry THF (100 mL) and cool to −78° C. under nitrogen. Add butyl lithium (2.5M in Hexanes, 10.2 mL, 25.4 mmol) dropwise at −78° C. Upon complete addition, stir the reaction at −78° C. for 10 minutes and then add trimethyl borate (4.4 mL, 39 mmol) and warm the reaction to room temperature. Pour the reaction into 1N HCl (100 mL) and stir for 1 hour. Extract the biphasic mixture with ether three times. Dry the combined organic layers with sodium sulfate, filter and concentrate in vacuo. Triturate the oily residue with cold hexanes to yield 2.1 g (70%) of the title compound as a white solid. 1H NMR (d6-DMSO) 9.18 (s, 1H), 7.70 (dd, J=8.2, 5.8 Hz, 1H), 7.20 (dd, J=9.5, 2.7 Hz, 1H), 7.11 (m, 1H), 4.92 (s, 1H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH2:9][O:10]C(OCC)C.C([Li])CCC.[B:21](OC)(OC)[O:22]C.Cl>C1COCC1>[F:8][C:5]1[CH:6]=[CH:7][C:2]2[B:21]([OH:22])[O:10][CH2:9][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)COC(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise at −78° C
ADDITION
Type
ADDITION
Details
Upon complete addition
CUSTOM
Type
CUSTOM
Details
the reaction at −78° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
ADDITION
Type
ADDITION
Details
Pour
STIRRING
Type
STIRRING
Details
stir for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Extract the biphasic mixture with ether three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Triturate the oily residue with cold hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(B(OC2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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